molecular formula C12H9N3O B1523224 6-(4-Aminophenoxy)pyridine-3-carbonitrile CAS No. 1094672-05-5

6-(4-Aminophenoxy)pyridine-3-carbonitrile

Cat. No.: B1523224
CAS No.: 1094672-05-5
M. Wt: 211.22 g/mol
InChI Key: WUAFDQWRXXMCBX-UHFFFAOYSA-N
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Description

6-(4-Aminophenoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H9N3O. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of an aminophenoxy group attached to a pyridine ring, which also contains a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenoxy)pyridine-3-carbonitrile typically involves the reaction of 4-aminophenol with 6-chloronicotinonitrile. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenoxy)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Aminophenoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Aminophenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Aminophenoxy)pyridine-3-carbonitrile
  • 6-(4-Methoxyphenoxy)pyridine-3-carbonitrile
  • 6-(4-Hydroxyphenoxy)pyridine-3-carbonitrile

Uniqueness

6-(4-Aminophenoxy)pyridine-3-carbonitrile is unique due to the presence of the aminophenoxy group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-(4-aminophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAFDQWRXXMCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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